6-Méthylbenzoxazole

Vue d'ensemble

Description

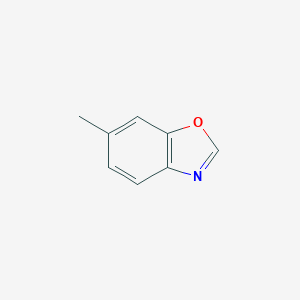

6-Methylbenzoxazole is an aromatic organic compound with the molecular formula C8H7NO. It is a derivative of benzoxazole, featuring a methyl group attached to the sixth position of the benzoxazole ring. This compound is known for its stability and aromaticity, making it a valuable intermediate in various chemical syntheses and applications.

Applications De Recherche Scientifique

6-Methylbenzoxazole has a wide range of applications in scientific research:

Biology: It is used in the study of enzyme inhibitors and as a fluorescent probe in biochemical assays.

Industry: It is utilized in the production of optical brighteners and as a component in various industrial formulations.

Mécanisme D'action

Target of Action

6-Methylbenzoxazole, a derivative of benzoxazole, has been found to exhibit a wide spectrum of pharmacological activities . . They also exhibit anticancer activity, with the human colorectal carcinoma (HCT116) cancer cell line being a notable target .

Mode of Action

Benzoxazole derivatives, in general, are known for their wide range of pharmacological activities . They interact with their targets, leading to changes that result in their antimicrobial and anticancer effects .

Biochemical Pathways

Benzoxazole derivatives have been associated with various biochemical pathways due to their broad spectrum of pharmacological activities . These compounds can affect the pathways related to bacterial and fungal growth, as well as those involved in cancer cell proliferation .

Result of Action

Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities . These compounds can inhibit the growth of various bacteria and fungi, and they can also inhibit the proliferation of cancer cells .

Analyse Biochimique

Biochemical Properties

Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and antimycobacterial properties

Cellular Effects

It has been suggested that benzoxazole derivatives can have antimicrobial effects, which could influence cell function

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-Methylbenzoxazole can be synthesized through several methods, primarily involving the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method involves the reaction of 2-aminophenol with methyl-substituted aldehydes or ketones under acidic or basic conditions. For instance, the reaction of 2-aminophenol with methylglyoxal in the presence of an acid catalyst can yield 6-Methylbenzoxazole .

Industrial Production Methods: Industrial production of 6-Methylbenzoxazole typically involves the use of efficient catalytic systems to optimize yield and purity. Catalysts such as samarium triflate have been employed to facilitate the cyclization reactions under mild conditions, often in aqueous media . This approach not only enhances the reaction efficiency but also aligns with green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Methylbenzoxazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of quinones or oxides.

Reduction: Formation of dihydrobenzoxazole derivatives.

Substitution: Formation of halogenated benzoxazole derivatives.

Comparaison Avec Des Composés Similaires

Benzoxazole: The parent compound without the methyl group.

Benzothiazole: Similar structure with sulfur replacing the oxygen atom.

Benzimidazole: Similar structure with nitrogen replacing the oxygen atom.

Uniqueness of 6-Methylbenzoxazole: 6-Methylbenzoxazole is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its stability and alter its interaction with biological targets, making it a valuable compound in various applications .

Activité Biologique

6-Methylbenzoxazole is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities, particularly its antimicrobial properties. This article provides a comprehensive overview of the biological activities associated with 6-Methylbenzoxazole, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

6-Methylbenzoxazole is characterized by its benzoxazole ring structure, which is known for its ability to interact with various biological targets. The methyl group at the 6-position can influence its chemical reactivity and biological activity, making it a subject of interest in drug design.

Antimicrobial Activity

Research has demonstrated that 6-Methylbenzoxazole exhibits broad-spectrum antimicrobial activity against various pathogens.

In Vitro Studies

- Antibacterial Activity : A study synthesized several derivatives of 6-Methylbenzoxazole and tested their antibacterial efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives showed significant activity:

-

Table 1: Antibacterial Activity of 6-Methylbenzoxazole Derivatives

Compound Target Pathogen MIC (µg/mL) Comparison Drug 4b Staphylococcus aureus 12.5 Tetracycline 5a Pseudomonas aeruginosa 25 Streptomycin Control - - Tetracycline - In Vivo Studies : Further evaluation using murine models showed that specific derivatives significantly reduced bacterial load in infected tissues, indicating their potential for therapeutic applications against resistant strains like MRSA .

The mechanism by which 6-Methylbenzoxazole exerts its antibacterial effects involves interaction with bacterial ribosomes, leading to inhibition of protein synthesis. Molecular docking studies have suggested strong hydrogen bonding between the compound and ribosomal components, enhancing its efficacy against resistant strains .

Other Biological Activities

In addition to antimicrobial properties, research has identified other biological activities associated with 6-Methylbenzoxazole:

- Tyrosinase Inhibition : Compounds derived from 6-Methylbenzoxazole have been evaluated for their ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. This activity is relevant for cosmetic applications aimed at skin whitening:

- Antifungal Activity : Studies have also reported antifungal properties against Candida species, further expanding the utility of this compound in treating various infections .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pleuromutilin analogs containing benzoxazole moieties. These compounds were assessed for their antibacterial activity against MRSA both in vitro and in vivo:

Propriétés

IUPAC Name |

6-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWNDAUMBWLYOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369304 | |

| Record name | 6-Methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10531-80-3 | |

| Record name | 6-Methylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10531-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Thiobenzyl-6-Methylbenzoxazole (2-TB6MBXA) interact with copper to inhibit its corrosion in nitric acid?

A1: 2-TB6MBXA acts as an effective copper corrosion inhibitor in a 2M HNO3 solution []. The molecule adsorbs onto the copper surface, forming a protective layer that hinders the dissolution process. This adsorption follows the Langmuir modified adsorption isotherm, suggesting a chemisorption mechanism, meaning a chemical bond is formed between the inhibitor molecule and the copper surface []. DFT calculations and analysis of molecular descriptors like HOMO/LUMO energies and Fukui indices could further elucidate the specific interactions and active sites involved in the adsorption process.

Q2: Can you describe the photophysical properties of iridium complexes containing 2-(2-hydroxyphenyl)-6-methylbenzoxazole as a ligand?

A2: Iridium (III) complexes incorporating 2-(2-hydroxyphenyl)-6-methylbenzoxazole as an ancillary ligand exhibit strong phosphorescence with a peak emission at 525 nm, resulting in a green light emission []. The complex demonstrates efficient energy harvesting through dual excitation pathways: direct excitation of the iridium complex and energy transfer from the 2-(2-hydroxyphenyl)-6-methylbenzoxazole ligand to the iridium center. This interligand energy transfer contributes to the high phosphorescence efficiency observed in these complexes [].

Q3: How does the structure of the ancillary ligand in iridium complexes, specifically the addition of phenyl rings to the oxazole moiety, affect the emission color?

A3: Increasing the conjugation within the ancillary ligand through the addition of phenyl rings fused to the oxazole ring results in a bathochromic shift in the emission wavelength []. For instance, the iridium complex with 2-(2-hydroxyphenyl)-6-methylbenzoxazole emits green light (525 nm), while replacing this ligand with 2-(2-hydroxyphenyl)naphthoxazole, containing an additional phenyl ring, shifts the emission to yellow (552 nm) []. This demonstrates the possibility of color tuning in these phosphorescent iridium complexes by modifying the conjugated system of the ancillary ligand.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.